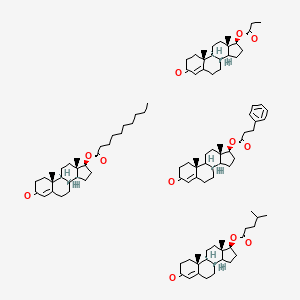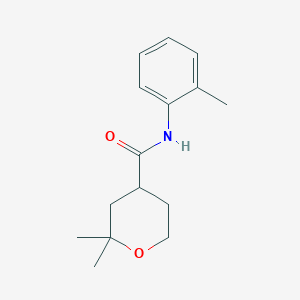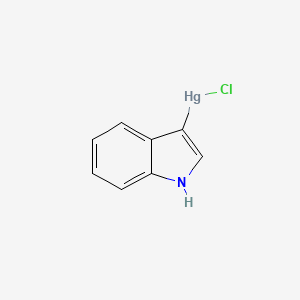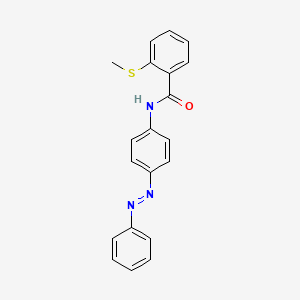![molecular formula C18H18N4O3 B14160245 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one typically involves the condensation of 1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
Reduction: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-amino]-propan-2-one.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can be used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug development. Hydrazones are known for their antimicrobial, antiviral, and anticancer properties. Research into the biological activity of this compound could lead to the discovery of new therapeutic agents.
Industry
In materials science, this compound could be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The hydrazone moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methyl-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-chloro-phenyl)-hydrazono]-propan-2-one.
Uniqueness
The uniqueness of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one lies in its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H18N4O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one |
InChI |
InChI=1S/C18H18N4O3/c1-13(23)18(20-19-15-8-10-16(11-9-15)22(24)25)21-12-4-6-14-5-2-3-7-17(14)21/h2-3,5,7-11,19H,4,6,12H2,1H3/b20-18- |
InChI-Schlüssel |
CGVOPGFFYAKNBF-ZZEZOPTASA-N |
Isomerische SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/N2CCCC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])N2CCCC3=CC=CC=C32 |
Löslichkeit |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


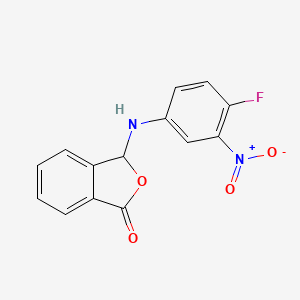
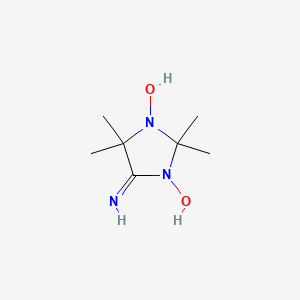
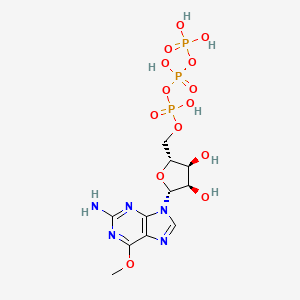
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
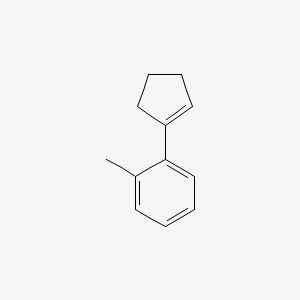
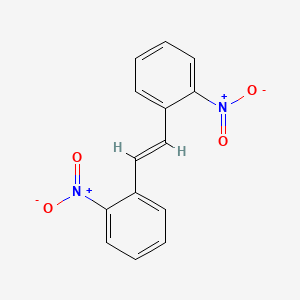
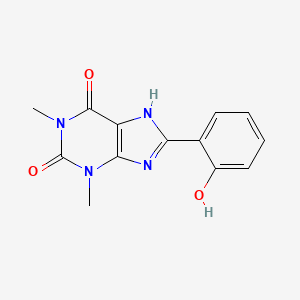
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
